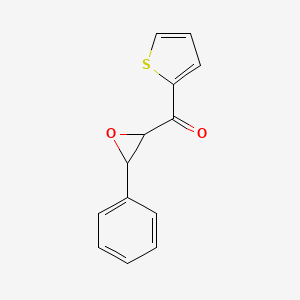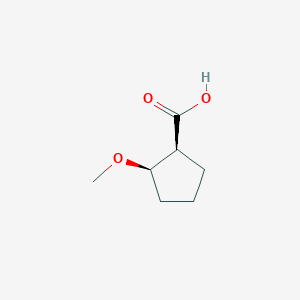![molecular formula C7H11NO2 B15240098 Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/structure/B15240098.png)
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one is a heterocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol This compound is characterized by a fused ring system consisting of a pyrrole and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes can yield the desired product . This method is advantageous due to its high yield, low reaction times, and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can be compared with other similar compounds, such as:
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
- Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused pyrrole and morpholine rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1,3,4,6,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-6-5-10-2-1-8(6)4-7/h6H,1-5H2 |
Clave InChI |
XNYBSJAKQYWYJB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2N1CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


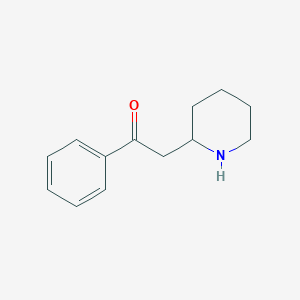

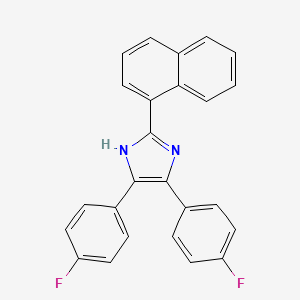
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
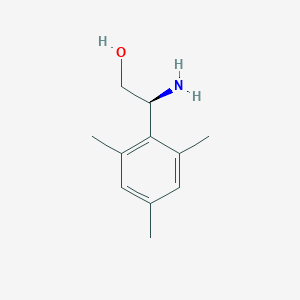
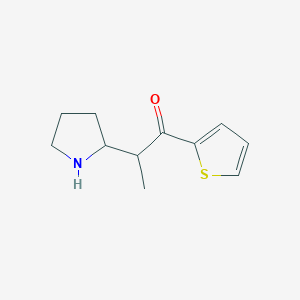

![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)
